
4-(3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, a carboxylic acid group, and methoxy and fluorophenyl substituents . Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The methoxy groups would be attached to the phenyl ring, and the fluorophenyl group would be attached to the pyrazole ring .
Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions, including substitutions and additions . The presence of the carboxylic acid group also suggests that this compound could participate in acid-base reactions .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Methods: A novel pyrazole derivative, closely related to the compound , was synthesized using a 3+2 annulation method. This method involved a cyclocondensation reaction, yielding a compound characterized by NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies. This highlights a route for synthesizing complex pyrazole compounds (Naveen et al., 2021).
Structural Analysis and Molecular Properties
- Crystal Structure and Molecular Interaction: Research into similar pyrazole compounds has led to the determination of crystal structures and molecular interactions like hydrogen bonding and π-π stacking interactions. This provides valuable insights into the structural properties of related compounds (Kariuki et al., 2021).
Potential Biological Applications
- Cytotoxic Activity: Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound of interest, have been synthesized and shown potent cytotoxic activities against various cancer cell lines. This suggests potential applications in cancer therapy (Deady et al., 2003).
Fluorescence and Photophysical Studies
- Fluorescence Quenching: Studies on similar pyrazole derivatives have explored their fluorescence quenching properties. This research is relevant to environmental science and analytical chemistry, where these compounds could be used in fluorescence-based detection methods (Puchalski et al., 1992).
Chemical Reactions and Transformations
- Decarboxylative Fluorination: A study on the decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole derivatives, reveals a method for introducing fluorine atoms into these molecules. This process is significant for the synthesis of fluorinated compounds with potential applications in medicinal chemistry (Yuan et al., 2017).
Potential Antimicrobial Activity
- Antimicrobial Activity of Pyrazole Derivatives: Pyrazolocarboxylic acid derivatives have been shown to possess significant antimicrobial activity, indicating the potential use of similar compounds in developing new antimicrobial agents (Pimenova & Voronina, 2001).
Synthesis of Fluorinated Heterocyclic Compounds
- Synthesis of Fluorine-bearing Pyrazolones: The synthesis of fluorine-bearing pyrazolones highlights the versatility of pyrazole derivatives in creating fluorinated heterocyclic compounds, which are important in pharmaceutical research (Shi et al., 1996).
Orientations Futures
The future research directions for this compound would likely involve further exploration of its biological activity, as well as optimization of its synthesis . Given the wide range of activities exhibited by pyrazole derivatives, this compound could potentially be a candidate for drug development .
Propriétés
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5/c1-28-18-8-7-13(11-19(18)29-2)16-12-17(14-5-3-4-6-15(14)22)24(23-16)20(25)9-10-21(26)27/h3-8,11,17H,9-10,12H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDODYYCAWBIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
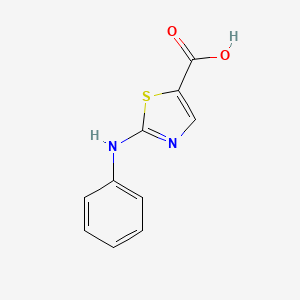
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2662265.png)
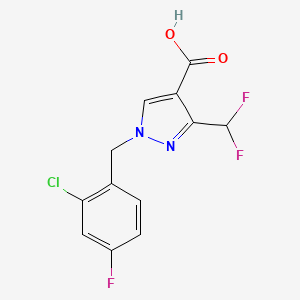
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2662267.png)
![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2662268.png)

![3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2662270.png)

![4-ethyl-7-hydroxy-N-(3-(methylthio)phenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2662274.png)
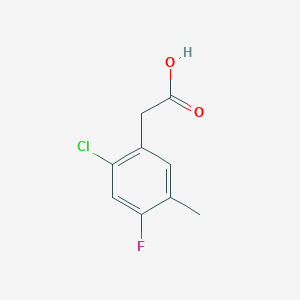
![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2662278.png)
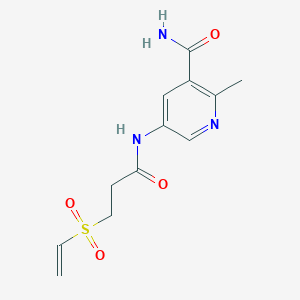
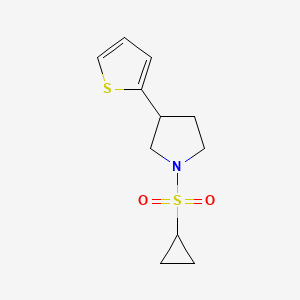
![(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone](/img/structure/B2662284.png)
